2,6-Diethylaniline-15N
Description
2,6-Diethylaniline (DEA) is a derivative of aniline where two ethyl groups are substituted at the 2 and 6 positions of the benzene ring. The presence of these alkyl groups influences the electronic properties and reactivity of the molecule.
Synthesis Analysis
The synthesis of derivatives of 2,6-diethylaniline has been explored in various studies. For instance, the synthesis of 4-dimethylmethoxysilyl-2,6-diethylaniline from 2,6-diethylaniline is described, indicating that alkyl-substituted anilines can be further modified to introduce additional functional groups, which can be useful in various chemical applications .
Molecular Structure Analysis
The molecular structure of DEA has been investigated using quantum chemical calculations. It has been found that DEA is not planar, with the amino group exhibiting a somewhat sp3 hybridization-like character . This non-planarity can affect the molecule's interactions with other chemical species.
Chemical Reactions Analysis
DEA forms charge-transfer complexes with iodine, a typical sigma-acceptor. The stoichiometry of these complexes has been established to be 1:1, and their formation constants and spectral characteristics have been studied in different solvents . This indicates that DEA can participate in electron donor-acceptor interactions, which is a fundamental aspect of its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of DEA have been elucidated through spectroscopic studies and computational methods. The electronic absorption spectra of DEA in different solvents have been measured, and the spectral data suggest that solvent polarity affects the molecular interactions involving DEA . Additionally, the conformational analysis of alkyl-substituted anilines, including DEA, has been performed using NMR chemical shifts, providing insights into the molecular conformations and the influence of substituents on these conformations .
The synthesis and characterization of a new organic-inorganic compound involving DEA, Tetrakis(2,6-diethylanilinium) decabromodibismuthate(III) hexahydrate, have been reported. This compound features discrete dinuclear anions, cations, and water molecules, with the crystal packing being governed by hydrogen bonds and π-π interactions . This study showcases the potential of DEA in forming complex structures with metal ions, which could be relevant in materials science.
Scientific Research Applications
Environmental Analysis
2,6-Diethylaniline has been utilized in environmental studies, particularly in the analysis of pesticide wastewater. A method was established to extract and determine 2,6-diethylaniline from industrial wastewater using gas chromatography, highlighting its importance in environmental monitoring (Xiong Xiao-mei, 2008).
Material Science
In material science, 2,6-diethylaniline is used in the study of plasma polymerized thin films. It has been deposited as plasma polymerized 2,6-diethylaniline (PPDEA) thin films, with research focusing on their morphological, structural, and optical properties, and their stability to heat treatment and aging (R. Matin & A. H. Bhuiyan, 2012).
Chemical Analysis and Conformational Studies
The compound is significant in the field of chemical analysis, particularly in NMR spectroscopy. Research includes the use of MM/QM calculations of 13C and 15N chemical shifts for the conformational analysis of alkyl substituted anilines, providing insights into molecular conformations (R. J. Abraham & M. A. Cooper, 2020).
Industrial Applications
2,6-Diethylaniline is used in industrial applications, such as the synthesis of intermediates for herbicides. Its role as a key ingredient in producing high-grade intermediates for N-alphahaloalkylanilide herbicides underlines its industrial significance (Zhou Yu-han, 2004).
Analytical Chemistry
It plays a role in analytical chemistry, evidenced by studies like the determination of serum levels of 2,6 diethylaniline in laboratory animals treated with Alachlor, which helps in assessing the environmental risk of Alachlor use (R. Galati et al., 1998).
properties
IUPAC Name |
2,6-diethyl(15N)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4,11H2,1-2H3/i11+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYHNROGBXVLLX-KHWBWMQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494399 | |
Record name | 2,6-Diethyl(~15~N)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diethylaniline-15N | |
CAS RN |
287488-24-8 | |
Record name | 2,6-Diethyl(~15~N)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 287488-24-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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